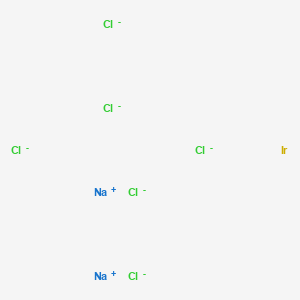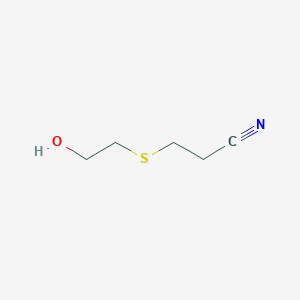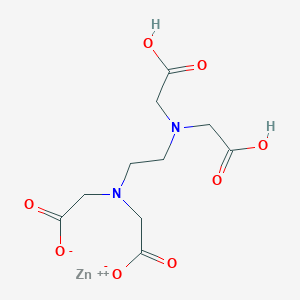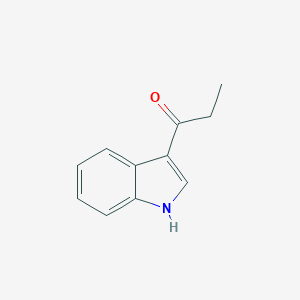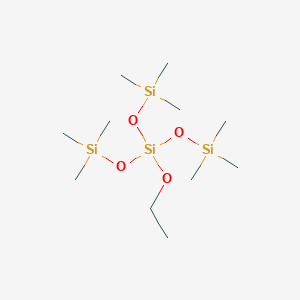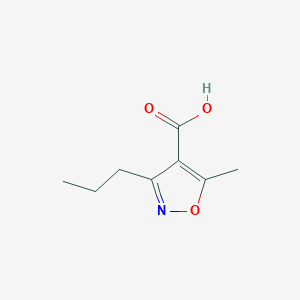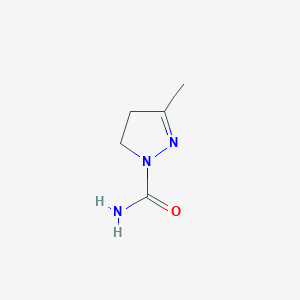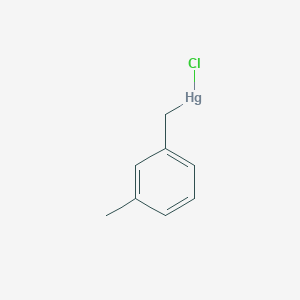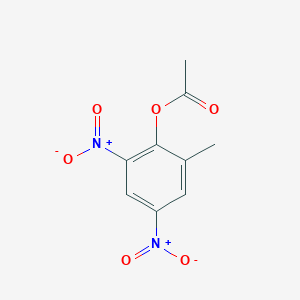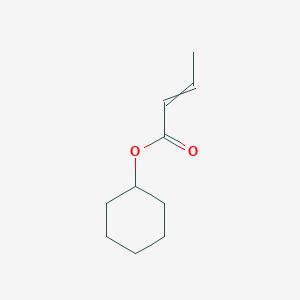
2-Butenoic acid, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, cyclohexyl ester is a chemical compound that belongs to the class of esters. It is also known as cyclohexyl crotonate. This compound has a fruity odor and is commonly used in the fragrance industry. However, its applications are not limited to this industry only.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, cyclohexyl ester has been extensively studied for its potential use in the field of organic chemistry. It has been used as a starting material for the synthesis of various organic compounds such as cyclohexyl acrylate, which is used in the production of adhesives and coatings. Additionally, it has been used as a reagent in the synthesis of novel compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, cyclohexyl ester is not well understood. However, it is believed that it functions as a reactive intermediate in various chemical reactions. It has been shown to undergo nucleophilic addition reactions with various nucleophiles such as amines and alcohols.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Butenoic acid, cyclohexyl ester. However, it has been reported to have low toxicity and has not been found to cause any adverse effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Butenoic acid, cyclohexyl ester in lab experiments is its relatively low cost and easy availability. Additionally, it is a stable compound that can be stored for long periods without degradation. However, one limitation of using this compound is its low reactivity, which may limit its use in certain chemical reactions.
Zukünftige Richtungen
There are several future directions for research on 2-Butenoic acid, cyclohexyl ester. One potential area of research is the development of new synthetic routes for the production of this compound. Additionally, there is a need for further studies on the mechanism of action of this compound and its potential use in the development of novel compounds with biological activity. Finally, research could focus on the development of new applications for this compound in various industries.
In conclusion, 2-Butenoic acid, cyclohexyl ester is a versatile compound with potential applications in various fields. While there is limited information available on its biochemical and physiological effects, it has been extensively studied for its potential use in organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of novel compounds.
Eigenschaften
CAS-Nummer |
16491-62-6 |
|---|---|
Produktname |
2-Butenoic acid, cyclohexyl ester |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
cyclohexyl but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3 |
InChI-Schlüssel |
ZUMGBVSYIVKLDH-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC1CCCCC1 |
Kanonische SMILES |
CC=CC(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

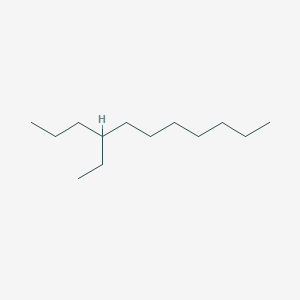

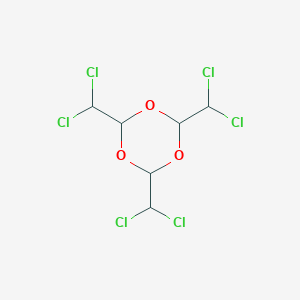
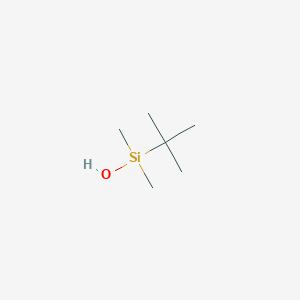
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
